molecular formula C10H22N4O3 B11749677 (2R)-5-amino-2-[(2R)-2,5-diaminopentanamido]pentanoic acid

(2R)-5-amino-2-[(2R)-2,5-diaminopentanamido]pentanoic acid

Cat. No.: B11749677
M. Wt: 246.31 g/mol
InChI Key: OECHUGCITYQGCY-HTQZYQBOSA-N
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Description

(2R)-5-amino-2-[(2R)-2,5-diaminopentanamido]pentanoic acid: is a complex organic compound that belongs to the class of amino acids It is characterized by the presence of multiple amino groups and a pentanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-5-amino-2-[(2R)-2,5-diaminopentanamido]pentanoic acid typically involves multiple steps, starting from simpler precursors. One common method involves the protection of amino groups followed by the formation of the pentanoic acid backbone through a series of condensation and reduction reactions. The final deprotection step yields the target compound. The reaction conditions often require controlled temperatures, specific pH levels, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and scalability. Key considerations include the availability of raw materials, waste management, and adherence to safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

(2R)-5-amino-2-[(2R)-2,5-diaminopentanamido]pentanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding oximes or nitriles.

    Reduction: The compound can be reduced to form simpler amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction may produce simpler amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

(2R)-5-amino-2-[(2R)-2,5-diaminopentanamido]pentanoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its role in protein synthesis and enzyme function.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-5-amino-2-[(2R)-2,5-diaminopentanamido]pentanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-5-amino-2-[(2R)-2,5-diaminopentanamido]hexanoic acid
  • (2R)-5-amino-2-[(2R)-2,5-diaminopentanamido]butanoic acid

Uniqueness

Compared to similar compounds, (2R)-5-amino-2-[(2R)-2,5-diaminopentanamido]pentanoic acid is unique due to its specific structural arrangement and the presence of multiple amino groups. This gives it distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H22N4O3

Molecular Weight

246.31 g/mol

IUPAC Name

(2R)-5-amino-2-[[(2R)-2,5-diaminopentanoyl]amino]pentanoic acid

InChI

InChI=1S/C10H22N4O3/c11-5-1-3-7(13)9(15)14-8(10(16)17)4-2-6-12/h7-8H,1-6,11-13H2,(H,14,15)(H,16,17)/t7-,8-/m1/s1

InChI Key

OECHUGCITYQGCY-HTQZYQBOSA-N

Isomeric SMILES

C(C[C@H](C(=O)N[C@H](CCCN)C(=O)O)N)CN

Canonical SMILES

C(CC(C(=O)NC(CCCN)C(=O)O)N)CN

Origin of Product

United States

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